3-(3-Ethoxyphenyl)piperidine
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Overview
Description
3-(3-Ethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant pharmacological and therapeutic properties, making them valuable in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Another method involves the use of palladium-catalyzed hydrogenation of 3-(3-ethoxyphenyl)pyridine. This process requires specific reaction conditions, including the use of hydrogen gas and a palladium catalyst, to achieve the desired reduction and formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and substituted phenylpiperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Ethoxyphenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the central nervous system to exert analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in the synthesis of various pharmaceuticals and agrochemicals.
3-(4-Methoxyphenyl)piperidine: Similar structure with a methoxy group instead of an ethoxy group, exhibiting different pharmacological properties.
3-(3-Chlorophenyl)piperidine: Contains a chlorine atom on the phenyl ring, leading to distinct chemical reactivity and biological activity.
Uniqueness
3-(3-Ethoxyphenyl)piperidine is unique due to the presence of the ethoxy group, which influences its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-3-5-11(9-13)12-6-4-8-14-10-12/h3,5,7,9,12,14H,2,4,6,8,10H2,1H3 |
InChI Key |
NCRNHNWOLXLVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCNC2 |
Origin of Product |
United States |
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